An In-depth Technical Guide to 3-hydroxy-N-methylpropanamide: Properties, Structure, and Synthetic Strategies
An In-depth Technical Guide to 3-hydroxy-N-methylpropanamide: Properties, Structure, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5), a bifunctional organic compound featuring both a hydroxyl and a secondary amide group. While not extensively characterized in publicly accessible literature, its structure suggests significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document consolidates available data, provides expert analysis of its structural and chemical properties, outlines robust synthetic protocols based on established chemical principles, and explores its prospective applications in drug development.
Molecular Structure and Chemical Identity
3-hydroxy-N-methylpropanamide is a simple, yet functionally rich, aliphatic amide. Its structure consists of a three-carbon propane backbone, substituted with a hydroxyl group (-OH) at the C3 position and an N-methylamide group (-C(=O)NHCH₃) at the C1 position.[1][2] This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity.
Key Identifiers:
| Identifier | Value |
| CAS Number | 6830-81-5[3] |
| Molecular Formula | C₄H₉NO₂[3][4] |
| Molecular Weight | 103.12 g/mol [3][5] |
| IUPAC Name | 3-hydroxy-N-methylpropanamide[3] |
| Synonyms | N-Methyl-3-hydroxypropionamide, 3-Hydroxy-N-methylpropionamide[2] |
| SMILES | CNC(=O)CCO[3][6] |
| InChI Key | TWOQEKLRIJBDSY-UHFFFAOYSA-N[6] |
The presence of both a hydrogen bond donor (hydroxyl and N-H) and two hydrogen bond acceptors (carbonyl and hydroxyl oxygens) suggests that this molecule can participate in intricate intermolecular and intramolecular hydrogen bonding networks. This is a critical feature influencing its physical properties and its interactions with biological macromolecules.
Caption: Chemical structure of 3-hydroxy-N-methylpropanamide.
Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Appearance | Colorless to pale yellow liquid or solid[2] | Small, polar molecules with these functional groups are often viscous liquids or low-melting solids at room temperature. |
| Melting Point | Not available | For comparison, the unmethylated analog, 3-hydroxypropanamide, is a solid. The related N-methylpropanamide has a melting point of -31 °C.[7] |
| Boiling Point | > 200 °C (estimated) | N-methylpropanamide boils at 148 °C.[7] The addition of a hydroxyl group will significantly increase the boiling point due to hydrogen bonding. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol)[2] | The hydroxyl and amide groups can form strong hydrogen bonds with protic solvents. |
| LogP (predicted) | -1.2 to -1.4[3][6] | The negative value indicates high hydrophilicity, consistent with its polar functional groups. |
| pKa (estimated) | ~16-17 (hydroxyl proton), ~18-19 (amide N-H) | The hydroxyl pKa is similar to that of a primary alcohol. The amide N-H is generally very weakly acidic. |
Spectroscopic Profile (Predicted)
A comprehensive understanding of a molecule's spectroscopic signature is critical for reaction monitoring and structural confirmation. While experimental spectra are not publicly available, a theoretical analysis based on established principles of NMR, IR, and MS is presented below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show five distinct signals in a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | 4.5 - 5.5 | Triplet (t) | 1H |
| -NH | 7.8 - 8.2 | Quartet (q) or Broad Singlet | 1H |
| -CH₂-OH (C3) | 3.5 - 3.7 | Quartet (q) | 2H |
| -CH₂-C=O (C2) | 2.2 - 2.4 | Triplet (t) | 2H |
| N-CH₃ | 2.6 - 2.8 | Doublet (d) | 3H |
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Causality: The N-CH₃ protons are a doublet due to coupling with the single N-H proton. The N-H signal is expected to be a quartet due to coupling with the three N-CH₃ protons. The C3 methylene protons (-CH₂-OH) will be coupled to the C2 protons, and the C2 methylene protons will be coupled to the C3 protons, both likely appearing as triplets if the hydroxyl proton is not coupling. The hydroxyl proton itself will couple to the adjacent C3 methylene protons, resulting in a triplet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 172 - 175 |
| -CH₂-OH (C3) | 58 - 62 |
| -CH₂-C=O (C2) | 35 - 40 |
| N-CH₃ | 25 - 28 |
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Causality: The carbonyl carbon (C1) is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom. The carbon bearing the hydroxyl group (C3) appears in the typical range for a primary alcohol. The N-methyl carbon is the most shielded, appearing furthest upfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H | 3200 - 3500 (broad) | Stretching |
| N-H | 3300 - 3500 (sharp/medium) | Stretching |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1630 - 1680 (strong) | Stretching |
| N-H (Amide II) | 1510 - 1570 | Bending |
| C-O | 1000 - 1100 | Stretching |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion (M⁺˙, m/z = 103).
| m/z | Possible Fragment | Fragmentation Pathway |
| 103 | [C₄H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 72 | [M - CH₂OH]⁺ | Alpha-cleavage at the hydroxyl group |
| 58 | [CH₃NHC=O]⁺ | Cleavage of the C2-C3 bond |
| 44 | [CH₂=C(OH)NHCH₃]⁺˙ | McLafferty rearrangement |
| 31 | [CH₂OH]⁺ | Alpha-cleavage at the hydroxyl group |
Synthesis Methodologies
The synthesis of 3-hydroxy-N-methylpropanamide can be approached through several reliable synthetic routes. The choice of method depends on the availability of starting materials, desired scale, and safety considerations. Two robust, field-proven protocols are detailed below.
Protocol 1: Aminolysis of Ethyl 3-hydroxypropanoate
This is a classic and straightforward amidation method. The ester is directly converted to the corresponding amide by reaction with an excess of the amine. The causality for using excess methylamine is to drive the equilibrium towards the product side and to minimize side reactions.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-hydroxypropanoate (1.0 eq).
-
Reagent Addition: Add a 40% aqueous solution of methylamine (3.0 - 5.0 eq). The use of a significant excess of the amine is crucial for achieving high conversion.
-
Reaction: Stir the mixture at room temperature for 24-48 hours or gently heat to 40-50 °C to accelerate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a polar eluent system such as dichloromethane/methanol) to yield pure 3-hydroxy-N-methylpropanamide.
Caption: Workflow for the synthesis via ring-opening of β-propiolactone.
Reactivity and Applications in Drug Development
The true value of 3-hydroxy-N-methylpropanamide for drug development professionals lies in its bifunctional nature, which allows it to serve as a versatile scaffold or linker.
-
The Hydroxyl Group: As a primary alcohol, the -OH group can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution. This allows for the extension of the molecular structure from the C3 position.
-
The Amide Group: The secondary amide is relatively stable but can be hydrolyzed under harsh conditions. The N-H proton can be deprotonated with a strong base to generate an anion for further functionalization. The carbonyl group can also influence the reactivity of the adjacent methylene group.
Potential Applications:
-
Linker/Spacer: In the design of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, short, hydrophilic linkers are often required. The backbone of 3-hydroxy-N-methylpropanamide could serve as such a spacer, with the hydroxyl and amide functionalities providing points for attachment to the different parts of the conjugate.
-
Scaffold for Library Synthesis: The two functional groups can be orthogonally protected and then selectively deprotected and reacted to build a library of diverse small molecules for screening. For example, the hydroxyl group could be acylated with a variety of carboxylic acids, while the amide nitrogen could be involved in further reactions.
-
Precursor to β-Amino Alcohols: Reduction of the amide carbonyl group (e.g., with LiAlH₄) would yield 1-(methylamino)propan-3-ol, a useful β-amino alcohol synthon, which is a common structural motif in many pharmaceuticals.
While there are no prominent examples in the literature of 3-hydroxy-N-methylpropanamide being a key intermediate in a marketed drug, its structural simplicity and bifunctionality make it an attractive, yet under-explored, building block for future drug discovery programs.
Safety and Handling
Based on GHS classifications from supplier data, 3-hydroxy-N-methylpropanamide should be handled with appropriate care.
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Hazards: It is potentially harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation. [3]* Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.
Conclusion
3-hydroxy-N-methylpropanamide is a molecule with significant untapped potential in synthetic and medicinal chemistry. Its simple structure, containing two key functional groups, makes it an ideal candidate for use as a versatile building block, linker, or scaffold. While a comprehensive experimental characterization is lacking in the public domain, this guide provides a robust framework for its properties, spectroscopic identity, and synthesis, based on sound chemical principles and data from analogous compounds. It is hoped that this guide will stimulate further research into the chemistry and applications of this promising compound.
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- Google Patents. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
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Taube, H. et al. Reaction of β-propiolactone with amino acids and its specificity for methionine. Biochemical Journal. [Link]
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